Dipentenedimercaptan

Catalog No.
S573096
CAS No.
4802-20-4
M.F
C10H20S2
M. Wt
204.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentenedimercaptan

CAS Number

4802-20-4

Product Name

Dipentenedimercaptan

IUPAC Name

2-methyl-5-(1-sulfanylpropan-2-yl)cyclohexane-1-thiol

Molecular Formula

C10H20S2

Molecular Weight

204.4 g/mol

InChI

InChI=1S/C10H20S2/c1-7-3-4-9(5-10(7)12)8(2)6-11/h7-12H,3-6H2,1-2H3

InChI Key

SUNXFMPZAFGPFW-UHFFFAOYSA-N

SMILES

CC1CCC(CC1S)C(C)CS

solubility

Slightly soluble (NTP, 1992)

Synonyms

limonene dimercaptan

Canonical SMILES

CC1CCC(CC1S)C(C)CS

The exact mass of the compound Dipentenedimercaptan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80673. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dipentenedimercaptan (CAS 4802-20-4), also known as limonene dimercaptan or p-menthane-2,9-dithiol, is a cycloaliphatic dithiol derived from bio-based limonene. Structurally, it features a rigid p-menthane ring with two highly reactive thiol groups, making it an exceptional monomer and crosslinker for thiol-ene 'click' chemistry, polythioether sealants, and rigid polyurethane foams [1]. Unlike simple linear dithiols, its bulky cycloaliphatic backbone imparts significant thermal stability and mechanical rigidity to cured polymer networks[2]. Additionally, its specialized coordination chemistry and optimized hydrophobicity have established it as a highly effective, commercially viable collector for the hydrometallurgical recovery of transition metals such as copper and molybdenum from sulfide ores[3].

Substituting dipentenedimercaptan with standard aliphatic dithiols (e.g., 1,6-hexanedithiol) or common commercial polythiols (e.g., PETMP) critically compromises end-product performance. Linear aliphatic dithiols lack the steric bulk of the p-menthane ring, resulting in cured polyurethanes and epoxies with significantly lower glass transition temperatures (Tg) and reduced compressive strength [1]. Conversely, while ester-containing polythiols like PETMP offer high reactivity, their ester linkages are highly susceptible to hydrolytic cleavage in moisture-rich environments, leading to premature sealant degradation. Dipentenedimercaptan provides an ester-free, rigid cycloaliphatic alternative that ensures both high mechanical integrity and significantly higher long-term hydrolytic stability . In mining applications, replacing it with generic n-dodecyl mercaptan alters the hydrophobic-lipophilic balance and coordination geometry, directly reducing the selective flotation recovery of target metals [2].

Thermal and Mechanical Rigidity in Polyurethane Foams

When utilized as a precursor for bio-based polyols via thiol-ene addition, dipentenedimercaptan imparts exceptional thermomechanical properties to rigid polyurethane foams due to its bulky limonene ring. Studies demonstrate that foams derived from these polyols achieve a glass transition temperature (Tg) exceeding 200°C and thermal stability above 250°C, alongside a robust compressive strength of approximately 230 kPa[1]. In contrast, polyols derived from flexible linear aliphatic chains fail to reach these high-temperature structural metrics, making dipentenedimercaptan highly effective for high-performance insulation materials [1].

Evidence DimensionGlass Transition Temperature (Tg) and Compressive Strength
Target Compound DataDipentenedimercaptan-derived polyols (Tg > 200°C, Thermal stability > 250°C, Compressive strength ~230 kPa)
Comparator Or BaselineStandard flexible aliphatic polyols (Lower Tg and structural rigidity)
Quantified DifferenceEnables Tg > 200°C and ~230 kPa compressive strength without inorganic reinforcement
ConditionsRigid polyurethane foam formulation evaluated via DSC, TGA, and mechanical compression testing

This thermal and mechanical data is crucial for procurement in the construction and aerospace sectors, where bio-based insulation foams must maintain structural integrity under high-temperature stress.

Hydrolytic Stability in Advanced Sealants

In the formulation of high-durability polythioether sealants and epoxy hardeners, hydrolytic stability is a primary failure vector. Standard commercial polythiols, such as Pentaerythritol tetramercaptopropionate (PETMP), contain ester groups that undergo hydrolysis upon prolonged exposure to water. Dipentenedimercaptan serves as an ester-free dithiol monomer that readily participates in thiol-ene click reactions to form functionalized polythioethers. By eliminating the ester linkages from the polymer backbone, dipentenedimercaptan-based sealants achieve significantly greater water resistance and long-term durability compared to PETMP-cured baselines .

Evidence DimensionHydrolytic degradation resistance
Target Compound DataDipentenedimercaptan (Ester-free backbone, high water resistance)
Comparator Or BaselinePETMP (Ester-containing backbone, susceptible to hydrolysis)
Quantified DifferenceComplete elimination of ester-cleavage sites in the crosslinked network
ConditionsPolythioether sealant and epoxy curing formulations exposed to moisture

This structural advantage dictates material selection for marine, automotive, and aerospace sealants, where long-term moisture exposure causes standard ester-based polythiols to fail.

Transition Metal Recovery in Hydrometallurgical Flotation

Dipentenedimercaptan is utilized as a primary active component in specialized polythiol mining collectors for the froth flotation of sulfide ores. Quantitative metallurgical testing indicates that collector compositions containing 50% to 95% dipentenedimercaptan achieve copper and molybdenum recovery rates that are within 1 to 5 wt% of highly optimized, toxic mine standards (e.g., xanthates or traditional mercaptans) [1]. The specific spatial arrangement of the two thiol groups on the p-menthane ring provides optimal coordination with transition metals, offering an effective substitute for conventional mineral processing reagents[1].

Evidence DimensionCopper and Molybdenum Flotation Recovery
Target Compound DataDipentenedimercaptan-based polythiol collector
Comparator Or BaselineStandard mine collectors (e.g., xanthates, n-dodecyl mercaptan)
Quantified DifferenceRecovery efficiency within 1–5 wt% of the benchmark mine standard
ConditionsFroth flotation of transition metal sulfide ores

This performance metric allows mining operations to procure a bio-derived, alternative collector without suffering a commercially unacceptable drop in metal yield.

Bio-Based Rigid Polyurethane Insulation Foams

Directly following from its ability to impart a Tg > 200°C, dipentenedimercaptan is a highly effective precursor for synthesizing rigid polyols via thiol-ene click chemistry. It is a highly viable choice for manufacturers developing high-performance, flame-retardant, bio-based polyurethane foams for construction and appliance insulation where structural rigidity under thermal stress is mandatory [1].

Hydrolytically Stable Aerospace and Marine Sealants

Leveraging its ester-free cycloaliphatic structure, this compound is highly effective for formulating polythioether sealants and advanced epoxy hardeners. It should be selected over PETMP in applications requiring prolonged exposure to water or harsh environmental conditions, ensuring the sealant network does not degrade via hydrolysis .

Hydrometallurgical Froth Flotation Collectors

Based on its proven ability to match the recovery rates of traditional mine standards, dipentenedimercaptan is highly suited for use in polythiol collector formulations. It is a highly viable alternative for mining operations seeking to efficiently extract copper, molybdenum, and other transition metals from sulfide ores while potentially improving the environmental and safety profile of their chemical inventory [2].

Physical Description

D-limonene dimercaptan is a pale yellow liquid. (NTP, 1992)

XLogP3

3.7

Boiling Point

309 °F at 10 mm Hg (NTP, 1992)

Flash Point

greater than 250 °F (NTP, 1992)

Vapor Density

7.04 (NTP, 1992) (Relative to Air)

Density

1.034 at 59.9 °F (NTP, 1992)

UNII

6VT7ZT00C5

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 91 of 179 companies with hazard statement code(s):;
H302 (34.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (24.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (41.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

less than 0.1 mm Hg at 100 °F (NTP, 1992)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

4802-20-4

Wikipedia

Dipentenedimercaptan

General Manufacturing Information

Cyclohexaneethanethiol, 3-mercapto-.beta.,4-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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